molecular formula C10H8BrNO2 B2789640 2-(2-Bromo-2-cyanoethyl)benzoic acid CAS No. 315240-84-7

2-(2-Bromo-2-cyanoethyl)benzoic acid

Cat. No.: B2789640
CAS No.: 315240-84-7
M. Wt: 254.083
InChI Key: PMHIIOOSCAMFST-UHFFFAOYSA-N
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Description

2-(2-Bromo-2-cyanoethyl)benzoic acid is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-bromo-2-cyanoethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-cyanoethyl)benzoic acid typically involves the bromination of 2-cyanoethylbenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-cyanoethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form derivatives such as benzoyl chloride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.

    Reduction Reactions: Products include amines or other reduced derivatives of the cyano group.

    Oxidation Reactions: Products include benzoyl chloride or other oxidized derivatives of benzoic acid.

Scientific Research Applications

2-(2-Bromo-2-cyanoethyl)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-cyanoethyl)benzoic acid involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including enzymes and proteins. The cyano group can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzoic Acid: Similar in structure but lacks the cyanoethyl group. It is less reactive in nucleophilic substitution reactions.

    2-Cyanoethylbenzoic Acid: Similar but lacks the bromine atom. It is less reactive in substitution reactions but can undergo reduction reactions.

    2-(2-Chloro-2-cyanoethyl)benzoic Acid: Similar but with a chlorine atom instead of bromine. It has different reactivity and may be used in different synthetic applications.

Uniqueness

2-(2-Bromo-2-cyanoethyl)benzoic acid is unique due to the presence of both the bromine and cyanoethyl groups. This combination of functional groups provides a versatile reactivity profile, making it valuable in various synthetic and research applications. The bromine atom enhances its reactivity in substitution reactions, while the cyano group offers additional functionalization possibilities.

Properties

IUPAC Name

2-(2-bromo-2-cyanoethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8(6-12)5-7-3-1-2-4-9(7)10(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHIIOOSCAMFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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